Methanesulfonylurea
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Overview
Description
Methanesulfonylurea is an organic compound that belongs to the class of sulfonylureas. These compounds are characterized by the presence of a sulfonyl group attached to a urea moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonylurea can be synthesized through the reaction of methanesulfonyl chloride with urea. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the sulfonylurea bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting methanesulfonic acid with urea in the presence of a dehydrating agent such as thionyl chloride. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methanesulfonic acid derivatives.
Reduction: It can be reduced to form methanesulfonamide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Methanesulfonamide.
Substitution: Various methanesulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methanesulfonylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylurea derivatives.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Methanesulfonylurea exerts its effects by stimulating the release of insulin from the beta cells of the pancreatic islets. This is achieved through the closure of the adenosine triphosphate-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent insulin release . The molecular targets involved in this process include the potassium channels and the associated signaling pathways .
Comparison with Similar Compounds
- Gliclazide
- Glyburide
- Glimepiride
- Tolbutamide
- Chlorpropamide
Properties
IUPAC Name |
methylsulfonylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3S/c1-8(6,7)4-2(3)5/h1H3,(H3,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPITTLHXKDNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901021 |
Source
|
Record name | NoName_70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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